![molecular formula C7H10N4O2 B12885981 ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and an iminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate typically involves the reaction of ethyl carbamate with a pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamates with different functional groups replacing the ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar ester functionality.
Methyl carbamate: Another carbamate with a methyl ester group instead of an ethyl group.
Propyl carbamate: A carbamate with a propyl ester group.
Uniqueness
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is unique due to the presence of the pyrazole ring and iminomethyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10N4O2 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)9-5-8-6-3-4-10-11-6/h3-5H,2H2,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
AEQUEBHMCYGILF-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)N/C=N/C1=CC=NN1 |
Kanonische SMILES |
CCOC(=O)NC=NC1=CC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


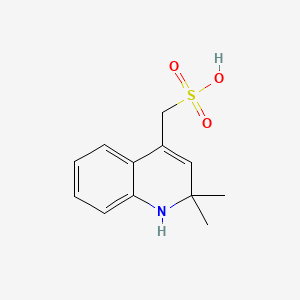
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
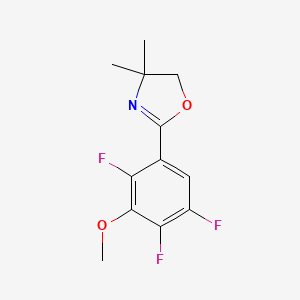
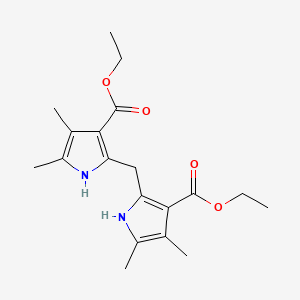

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
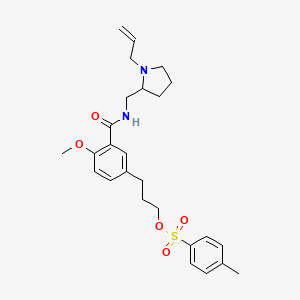
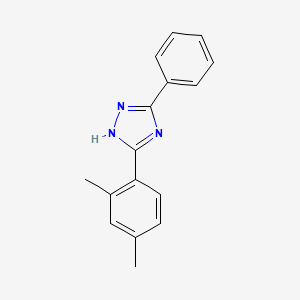
![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
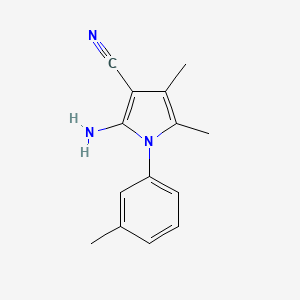
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

